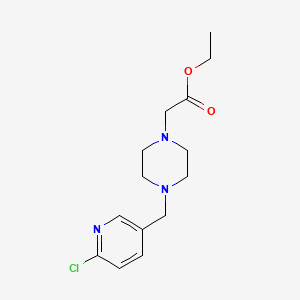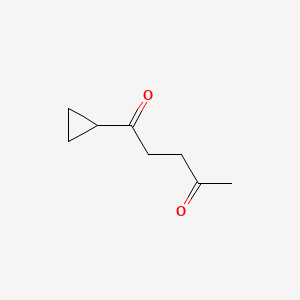
1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine” is a complex organic compound that belongs to the class of heterocyclic amines These compounds are characterized by the presence of nitrogen atoms within their ring structures, which often confer unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine” typically involves multi-step organic reactions. A common approach might include the formation of the isoindole ring followed by the introduction of the thiazole moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents might be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms, which might affect the compound’s stability and reactivity.
Substitution: The replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Typical reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products Formed
The products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule. Its ability to interact with biological targets might make it a candidate for drug discovery or as a probe in biochemical studies.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Its unique structure could confer specific biological activities, making it a candidate for the development of new drugs.
Industry
In industrial applications, the compound could be used in the production of specialty chemicals or as a component in advanced materials. Its unique properties might make it suitable for use in electronics, coatings, or other high-tech applications.
Wirkmechanismus
The mechanism by which “1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine” exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to “1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine” might include other heterocyclic amines with isoindole or thiazole rings. Examples could be:
- Isoindole derivatives
- Thiazole derivatives
- Other heterocyclic amines
Uniqueness
The uniqueness of this compound might lie in its specific combination of isoindole and thiazole moieties, which could confer distinct chemical and biological properties. This combination might make it particularly valuable for certain applications where other compounds fall short.
Eigenschaften
CAS-Nummer |
53151-84-1 |
|---|---|
Molekularformel |
C11H9N5S |
Molekulargewicht |
243.29 g/mol |
IUPAC-Name |
5-(3-iminoisoindol-1-yl)-1,3-thiazole-2,4-diamine |
InChI |
InChI=1S/C11H9N5S/c12-9-6-4-2-1-3-5(6)7(15-9)8-10(13)16-11(14)17-8/h1-4,12H,13H2,(H2,14,16) |
InChI-Schlüssel |
DQPSHNYDEMTVTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC2=N)C3=C(N=C(S3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Cyclohepta[b]pyrrole](/img/structure/B8667514.png)





![2(1H)-Pyrimidinone, 5-chloro-1-[(phenylmethoxy)methyl]-](/img/structure/B8667578.png)


